molecular formula C7H9N5O B105967 9-Ethylguanine CAS No. 879-08-3

9-Ethylguanine

Cat. No. B105967
CAS RN: 879-08-3
M. Wt: 179.18 g/mol
InChI Key: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethylguanine is a derivative of the nucleobase guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA. It is characterized by the substitution of a hydrogen atom at the 9-position of guanine with an ethyl group. This modification can influence the base-pairing properties and the overall structure of nucleic acids. The compound has been studied in various contexts, including its binding to metal complexes, its behavior in the solid state, and its reactions with electrophiles .

Synthesis Analysis

The synthesis of 9-ethylguanine complexes has been reported with various metals. For instance, 9-ethylguanine has been used to synthesize complexes with ruthenium, where it acts as a ligand through the N7 atom . Similarly, platinum(III) complexes with axially bound 9-ethylguanine have been synthesized, showcasing the versatility of 9-ethylguanine in forming coordination compounds . The preparation of Pt(II) complexes with 9-ethylguanine has also been described, further demonstrating the compound's ability to interact with transition metals .

Molecular Structure Analysis

The molecular structure of 9-ethylguanine has been analyzed in various studies. X-ray diffraction methods have been employed to determine the crystal structure of 9-ethylguanine in complexes, revealing how it interacts with other molecules and ions. For example, the crystal structure of a 9-ethylguanine complex with iodouracil shows hydrogen-bonded configurations that are relevant to understanding base-pairing interactions in nucleic acids . The structure of 9-ethylguanine hemihydrochloride has been determined, highlighting a short asymmetric N–H...N hydrogen bond, which is significant for understanding the hydrogen bonding capabilities of modified nucleobases .

Chemical Reactions Analysis

9-Ethylguanine undergoes various chemical reactions, including electrophilic amination and reactions with bromomalondialdehyde. The electrophilic amination of 9-ethylguanine derivatives has been studied, providing insights into the reactivity of the imidazole moiety and the pathways of N-aminated compounds under alkaline conditions . Reactions with bromomalondialdehyde have been explored, showing that 9-ethylguanine forms glyoxal-derived adducts under different pH conditions, which is important for understanding the chemical behavior of guanine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-ethylguanine have been investigated through various spectroscopic techniques. Surface-enhanced Raman spectroscopy (SERS) has been used to study 9-ethylguanine on silver and copper colloids, revealing differences in the interaction modes and affinities of the molecule with different metals . Additionally, electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) studies of X-irradiated 9-ethylguanine crystals have provided information on the radical forms of the compound, which is crucial for understanding its stability and reactivity under irradiation .

Scientific Research Applications

  • N7-Methylation and Platination Effects : Research by Sigel, Freisinger, and Lippert (2000) highlighted the impact of N7-methylation, N7-platination, and C8-hydroxylation of guanine, including 9-ethylguanine, on hydrogen bonding with cytosine. They found that platinum coordination increases the stability of Watson-Crick pairing between 9-ethylguanine and cytosine (Sigel, Freisinger, & Lippert, 2000).

  • Interaction with Ruthenium Polypyridyl Compounds : Corral et al. (2007) studied the binding capability of ruthenium polypyridyl compounds to the DNA model base 9-ethylguanine. They observed the formation of Ru-9-EtGua adducts and analyzed their kinetics and conformational temperature dependence (Corral et al., 2007).

  • Binding to Metal Centers : Zamora and Sabat (2002) discovered that 9-ethylguanine can bind simultaneously to two zinc centers at N7 and O6, which has potential biological significance. Their research offers insights into the structural and binding properties of 9-ethylguanine in relation to metal ions (Zamora & Sabat, 2002).

  • Photoinitiated DNA Binding : Singh and Turro (2004) investigated the photochemistry of cis-[Ru(bpy)2(NH3)2]2+ in water and its interaction with 9-ethylguanine. Their findings show that irradiation results in covalent binding to 9-ethylguanine, which is significant for understanding photoactivated DNA interactions (Singh & Turro, 2004).

  • Sulphonate and Sulphate Ester Analysis : Katritzky, Shepherd, and Waring (2010) conducted quantitative infrared analysis of sulphonate and sulphate esters, including the study of 9-ethylguanine. This research is relevant for understanding the chemical properties and reactions of 9-ethylguanine in different conditions (Katritzky, Shepherd, & Waring, 2010).

  • Guanine Radical Reaction Processes : Jayatilaka and Nelson (2008) used computational methods to study proton-transfer processes in irradiated 9-ethylguanine crystals. This research provides insights into the molecular behavior of 9-ethylguanine under irradiation, which is important for understanding its role in DNA damage and repair mechanisms (Jayatilaka & Nelson, 2008).

  • Inorganic Chemistry Applications : Aoki and Salam (2002) explored the interaction of various dirhodium compounds with 9-ethylguanine, highlighting the specific metal bonding to nucleic acid bases. Their work contributes to the understanding of how 9-ethylguanine interacts with metallic elements, which can have implications in medicinal chemistry and bioinorganic studies (Aoki & Salam, 2002).

Future Directions

9-Ethylguanine is used in research to study DNA interactions with organometallic complexes . A study found that the K2 (9-ethylguanine)122+ quadruplex is more stable to unimolecular dissociation than the K (9-ethylguanine)8+ quadruplex in the gas phase . This suggests potential future directions for research involving 9-Ethylguanine in the field of biochemistry and molecular biology .

properties

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236684
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethylguanine

CAS RN

879-08-3
Record name 9-Ethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethylguanine
Reactant of Route 2
9-Ethylguanine
Reactant of Route 3
Reactant of Route 3
9-Ethylguanine
Reactant of Route 4
9-Ethylguanine
Reactant of Route 5
9-Ethylguanine
Reactant of Route 6
9-Ethylguanine

Citations

For This Compound
1,560
Citations
S Komeda, M Lutz, AL Spek, Y Yamanaka… - Journal of the …, 2002 - ACS Publications
… prepared [{cis-Pt(NH 3 ) 2 } 2 (μ-OH)(μ-4-phe-1,2,3-ta-N1,N2)](NO 3 ) 2 (3, 4-phe-1,2,3-ta = 4-phenyl-1,2,3-triazolate), whose crystal structure was determined, with 9-ethylguanine (9EtG…
Number of citations: 204 pubs.acs.org
R Destro, TJ Kistenmacher, RE Marsh - … Crystallographica Section B …, 1974 - scripts.iucr.org
… 10.9 A in 9-ethylguanine). The smaller repeat distance in 9-ethylguanine is reflected to only a small extent by contractions in the hydrogen- bond lengths; the major effect is a change in …
Number of citations: 50 scripts.iucr.org
M Azargun, TD Fridgen - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
… In this research, 9-ethylguanine was chosen since it is significantly more soluble compared … of an aqueous solution prepared by adding only 9-ethylguanine and KCl is shown in Fig. 1. …
Number of citations: 35 pubs.rsc.org
PR Callis, B Fanconi, WT Simpson - Journal of the American …, 1971 - ACS Publications
… Polarized specular reflectance for the ac face of a single crystal of 9-ethylguanine:(--) light … The crystals of 9-ethylguanine were obtained by slow evaporation of methanol solution at 20…
Number of citations: 34 pubs.acs.org
M Melchart, A Habtemariam, S Parsons… - Journal of inorganic …, 2007 - Elsevier
… X-ray crystal structures of 9-ethylguanine (9EtG) and guanosine (Guo) nucleobase adducts … · H 2 O · Et 2 O (4 · H 2 O · Et 2 O), and adducts with the DNA model bases 9-ethylguanine, [(…
Number of citations: 48 www.sciencedirect.com
N Jayatilaka, WH Nelson - The Journal of Physical Chemistry B, 2007 - ACS Publications
… (≤10 K) of 9-ethylguanine single crystals in which the … -electron oxidation of 9-ethylguanine to supplement previous work … the oxidation product of 9-ethylguanine was identified as the …
Number of citations: 8 pubs.acs.org
MS Ali, E Longoria Jr, TO Ely, KH Whitmire… - Polyhedron, 2006 - Elsevier
… by two nitrogen atoms of two 9-ethylguanine. The 9-ethylguanine ligands are oriented in a head to tail fashion between 9-ethylguanine and platinum coordination plane possessing …
Number of citations: 17 www.sciencedirect.com
D Theiste, PR Callis, RW Woody - Journal of the American …, 1991 - ACS Publications
… produced by electrostatic interactions in 9-ethylguanine crystals. The results were … of 9-ethylguanine. In the present study, crystal field effects on the electronic structure of 9-ethylguanine …
Number of citations: 49 pubs.acs.org
RKO Sigel, M Sabat, E Freisinger, A Mower… - Inorganic …, 1999 - ACS Publications
… As additional examples of this latter group we report here compounds containing two guanine model nucleobases, 9-ethylguanine (9-EtGH) and its deprotonated form (9-EtG), …
Number of citations: 40 pubs.acs.org
A Maeda, J Tokumoto, S Kojima, K Fujimori… - ACS …, 2023 - ACS Publications
… Herein, we selected 9-ethylguanine and 9-methyladenine as base molecules, which have … proximal-1 exhibits ligand substitution with 9-ethylguanine in mixed aqueous solutions. The …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.